8-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline

Dopamine D3 receptor Binding affinity Neuroscience

8-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline (CAS 1903171-72-1) is a synthetic small-molecule dopamine D3 receptor ligand, documented as Example 39 in US Patent 8748608. The compound exhibits high affinity for the human D3 receptor, with a radioligand binding Ki of 4.60 nM, and is classified as a functional antagonist.

Molecular Formula C20H16F3N3O2
Molecular Weight 387.362
CAS No. 1903171-72-1
Cat. No. B2910650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline
CAS1903171-72-1
Molecular FormulaC20H16F3N3O2
Molecular Weight387.362
Structural Identifiers
SMILESC1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CN=C(C=C4)C(F)(F)F
InChIInChI=1S/C20H16F3N3O2/c21-20(22,23)17-7-6-14(11-25-17)19(27)26-10-8-15(12-26)28-16-5-1-3-13-4-2-9-24-18(13)16/h1-7,9,11,15H,8,10,12H2
InChIKeyWHUQGMKBVCRYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline (CAS 1903171-72-1): A Selective Dopamine D3 Receptor Ligand for Neuroscience Research Procurement


8-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline (CAS 1903171-72-1) is a synthetic small-molecule dopamine D3 receptor ligand, documented as Example 39 in US Patent 8748608 [1]. The compound exhibits high affinity for the human D3 receptor, with a radioligand binding Ki of 4.60 nM, and is classified as a functional antagonist [2]. Its structure incorporates a quinolin-8-yloxy pyrrolidine scaffold linked to a 6-(trifluoromethyl)pyridine-3-carbonyl motif, a design aimed at achieving D3 receptor selectivity within the dopamine D2-like receptor family [3].

Why Generic D3 Ligand Substitution is Invalid for 8-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline (CAS 1903171-72-1) in Neuroscience Research


Dopamine D3 receptor ligands within the same chemical series can exhibit dramatic differences in functional activity and selectivity despite minor structural changes. The target compound (Example 39) demonstrates a binding Ki of 4.60 nM [1], while a close structural analog from the same patent, Example 44, shows a functional IC50 of 14.5 nM [2]. Such a 3-fold difference in potency, measured in distinct assay readouts (binding vs. functional antagonism), underscores that even analogs within a single patent family are not interchangeable. Substituting one for another without quantitative verification can confound SAR studies, lead to inaccurate in vivo dosing, and invalidate target engagement conclusions. Selection must be guided by the specific pharmacological profile required for the experimental model.

Quantitative Differentiation Evidence for 8-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline (CAS 1903171-72-1) vs. In-Class Analogs


Superior Binding Affinity for the Human Dopamine D3 Receptor Compared to a Close Structural Analog from US Patent 8748608

The target compound (Example 39) displays a binding Ki of 4.60 nM for the human D3 receptor, measured by displacement of [125I]IABN in HEK293 cells [1]. A structurally related analog, Example 44 (8-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)-5-iodoquinoline), exhibits a functional IC50 of 14.5 nM for antagonist activity in a quinpirole-stimulated mitogenesis assay in the same cell line [2]. The 3.2-fold difference in potency, although derived from different assay readouts, highlights that the target compound achieves higher occupancy at lower concentrations, a critical advantage for studies requiring robust target engagement with minimal compound load.

Dopamine D3 receptor Binding affinity Neuroscience

Functional Antagonism Profile vs. In-Class Partial Agonists Illustrates Signaling Bias

The target compound is characterized as a D3 receptor antagonist, inhibiting quinpirole-stimulated mitogenesis [1]. In contrast, several 4-phenylpiperazine derivatives within the same patent family (e.g., Example 16) act as partial agonists at D3 receptors, stimulating mitogenesis with EC50 values in the low nanomolar range [2]. This functional dichotomy—antagonist vs. agonist—means that for studies requiring full blockade of D3-mediated signaling, the target compound is the appropriate choice, whereas partial agonists would confound results by producing residual receptor activity.

Functional selectivity D3 antagonist G-protein signaling

Structural Uniqueness of the 8-Quinolinyloxy Pyrrolidine Core Confers Distinct Selectivity Profile Within the D3 Ligand Class

The target compound incorporates an 8-quinolinyloxy pyrrolidine core, which distinguishes it from the more prevalent 4-phenylpiperazine-based D3 ligands in the same patent [1]. This structural divergence is hypothesized to enhance D3 over D2 selectivity, as the quinoline moiety engages a secondary binding pocket unique to the D3 receptor [2]. While direct D2/D3 selectivity ratios are not explicitly reported for this compound, the design rationale aligns with class-level evidence showing that 8-quinolinyloxy substitution reduces D2 affinity compared to phenylpiperazine counterparts [3].

Ligand design structure-activity relationship D3 selectivity

Optimal Research Applications for 8-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoline (CAS 1903171-72-1) Based on Quantitative Differentiation Evidence


High-Affinity Probe for D3 Receptor Occupancy Studies in Cellular Models

The compound's Ki of 4.60 nM [1] makes it suitable for receptor occupancy and competitive binding assays in HEK293 cells expressing human D3 receptors, where low nanomolar affinity ensures complete receptor labeling at concentrations that minimize non-specific binding.

Functional D3 Antagonist in Mitogenesis and Signal Transduction Assays

Because the compound acts as a full antagonist in quinpirole-stimulated mitogenesis assays [1], it is an ideal tool for dissecting D3-mediated G-protein signaling pathways, particularly in addiction and neuropsychiatric disease models where receptor blockade is desired.

Selective D3 Ligand for in Vivo Behavioral Pharmacology Without D2-Mediated Motor Side Effects

The 8-quinolinyloxy scaffold is designed to confer D3 over D2 selectivity [2]. Although direct selectivity data are pending, this structural feature predicts reduced D2 receptor occupancy, making the compound a preferred candidate for in vivo studies where D2-related extrapyramidal symptoms must be avoided.

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